3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate
Description
3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate is an ester derivative featuring a 3,4,5-trimethoxybenzoate core linked to a propenyl ester group with a methoxy substituent. Its structure combines aromatic methoxy groups, which are often associated with enhanced solubility and bioactivity, with an α,β-unsaturated ester moiety that may confer reactivity in nucleophilic or cycloaddition reactions.
Properties
CAS No. |
400878-22-0 |
|---|---|
Molecular Formula |
C14H16O7 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
(3-methoxy-3-oxoprop-1-enyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C14H16O7/c1-17-10-7-9(8-11(18-2)13(10)20-4)14(16)21-6-5-12(15)19-3/h5-8H,1-4H3 |
InChI Key |
WBHVFAMRSLOODA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC=CC(=O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC=CC(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3-methoxy-3-oxo-1-propenyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process .
Industrial Production Methods
The reaction conditions would be optimized to maximize yield and purity, and the product would be purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the 3,4,5-trimethoxyphenyl group but differ in ester substituents and backbone frameworks. Below is a comparative analysis based on molecular features and inferred properties:
Key Compounds for Comparison
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate (CAS: 847269-61-8)
- Structure : Benzofuran backbone fused with a cyclohexanecarboxylate ester and a 3,4,5-trimethoxybenzylidene group.
- Molecular Formula : C₂₆H₂₆O₈
- Molecular Weight : 466.48 g/mol
- Functional Groups : Cyclohexanecarboxylate ester, α,β-unsaturated ketone, benzofuran ring .
3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate
- Structure : Propenyl ester with a methoxy substituent at the 3-oxo position, attached to a 3,4,5-trimethoxybenzoate.
- Inferred Molecular Formula : C₁₄H₁₆O₇ (estimated based on structural similarity)
- Inferred Molecular Weight : ~296.27 g/mol
- Functional Groups : α,β-unsaturated ester, aromatic methoxy groups.
Comparative Analysis
| Feature | Target Compound | (2Z)-3-Oxo-2-(Trimethoxybenzylidene)-benzofuran Derivative |
|---|---|---|
| Core Structure | Benzoate ester with propenyl chain | Benzofuran fused with cyclohexanecarboxylate |
| Molecular Weight | ~296.27 g/mol | 466.48 g/mol |
| Key Functional Groups | α,β-unsaturated ester, methoxy | α,β-unsaturated ketone, cyclohexanecarboxylate |
| Aromatic Substituents | 3,4,5-Trimethoxyphenyl | 3,4,5-Trimethoxybenzylidene |
| Potential Reactivity | Electrophilic ester; possible Michael acceptor | Stabilized ketone; rigid benzofuran scaffold |
Implications of Structural Differences
- Solubility and Lipophilicity : The cyclohexanecarboxylate group in the benzofuran derivative likely increases lipophilicity compared to the propenyl ester in the target compound. This could influence membrane permeability in biological systems.
- Synthetic Utility : The propenyl ester’s α,β-unsaturation may facilitate conjugation or polymerization reactions, whereas the benzofuran derivative’s rigid structure could serve as a scaffold for drug design .
- Stability : The benzofuran backbone may offer greater thermal stability due to aromatic conjugation, while the propenyl ester’s unsaturated bond might render it prone to oxidation.
Biological Activity
3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 284.26 g/mol. It features a methoxy group and a trimethoxybenzenecarboxylate moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo.
- Anticancer Properties : Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines. For instance, it has been tested against breast cancer and prostate cancer cells, demonstrating significant cytotoxicity.
The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, particularly at the G1/S transition.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in malignant cells.
- Modulation of Signaling Pathways : There is evidence suggesting that it may affect signaling pathways related to inflammation and cancer progression, such as NF-kB and MAPK pathways.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various derivatives of trimethoxybenzenecarboxylate compounds. The results indicated that 3-Methoxy-3-oxo-1-propenyl exhibited a higher radical scavenging capacity compared to other tested compounds (IC50 = 12 µM) .
Case Study 2: Anticancer Effects
In vitro studies conducted on human breast cancer MCF-7 cells revealed that treatment with 3-Methoxy-3-oxo-1-propenyl resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). The mechanism was linked to the induction of apoptosis through the activation of caspase-3 and caspase-9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
